2-Pyridin-4-yl-benzo[h]chromen-4-one
Description
Historical Context and Significance of Chromen-4-one and Benzo[h]chromen-4-one Derivatives in Drug Discovery
The chromen-4-one (or chromone) core is a well-established "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govresearchgate.net Chromones, both from natural and synthetic origins, exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govresearchgate.net This broad bioactivity has made them a focal point for medicinal chemists for decades.
The fusion of a benzene (B151609) ring to the chromone (B188151) core to form benzo[h]chromene structures further enhances its potential. These larger, more complex systems have been investigated for various therapeutic applications. Research has demonstrated that benzo[h]chromene derivatives possess significant biological activities. For instance, various analogs have been synthesized and evaluated for their potent anticancer and cytotoxic effects against several cancer cell lines. researchgate.net The unique, rigid, and planar structure of the benzo[h]chromene nucleus makes it an attractive candidate for designing targeted therapies.
Importance of Oxygen-Containing Heterocyclic Systems in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry. mdpi.com Oxygen-containing heterocycles are particularly prominent, forming the core of countless natural products and pharmaceuticals. mdpi.com The inclusion of an oxygen atom within a ring system imparts distinct physicochemical properties, such as altered polarity, solubility, and the ability to form hydrogen bonds. mdpi.com
These properties are crucial for a molecule's ability to interact with biological targets like enzymes and receptors, thereby influencing its pharmacokinetic and pharmacodynamic profile. The chromone and benzo[h]chromen-4-one scaffolds are prime examples of how an oxygen-containing heterocyclic system can serve as the foundation for developing potent and selective therapeutic agents. nih.gov
Current Research Landscape of 2-Pyridin-4-yl-benzo[h]chromen-4-one and its Related Analogs
Despite the established importance of the chromone, benzo[h]chromene, and pyridine (B92270) scaffolds in medicinal chemistry, a comprehensive search of academic and scientific literature reveals a notable absence of research specifically on the compound This compound . There are no available studies detailing its synthesis, characterization, or evaluation of its biological activities.
While research exists on related, but structurally distinct, classes of compounds, the direct fusion of a 4-pyridyl group at the 2-position of the benzo[h]chromen-4-one core remains an unexplored area of chemical space.
Synthesis of Related Scaffolds: General synthetic routes to 2-aryl-chromones, such as the Baker-Venkataraman rearrangement, are well-documented. wikipedia.orgscienceopen.comuclan.ac.uk This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone into a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. wikipedia.org In principle, a similar strategy could be envisioned for the synthesis of the target compound, likely starting from a 1-hydroxy-2-acetonaphthone precursor. However, the specific application of this or other synthetic methods to produce this compound has not been reported.
Biological Activity of Related Analogs: The biological importance of related structures is well-established, suggesting the potential of the title compound.
2-Aryl-Chromones: This class is widely studied, with derivatives showing potent anti-inflammatory, anticancer, and antioxidant properties. researchgate.netnih.govnih.gov
Pyridinone Derivatives: The pyridinone motif is another key pharmacophore known for a wide spectrum of activities, including cardiotonic, antibacterial, and antitumor effects. frontiersin.org
Benzo[h]chromenes: As mentioned, various substituted benzo[h]chromenes, particularly 2-amino-4-aryl-4H-benzo[h]chromene derivatives, have been synthesized and show promise as anticancer agents. tandfonline.com
The combination of the benzo[h]chromen-4-one scaffold, known for its diverse bioactivity, with a pyridine ring, a common feature in many kinase inhibitors and other drugs, represents a rational strategy for drug design. However, based on currently available literature, this specific molecular architecture remains a hypothetical target for future research rather than a compound with a documented scientific profile.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-ylbenzo[h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-16-11-17(13-7-9-19-10-8-13)21-18-14-4-2-1-3-12(14)5-6-15(16)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOBWKVDSSOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390354 | |
| Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2110-25-0 | |
| Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodological Innovations for Benzo H Chromen 4 One Derivatives
Multicomponent Reaction (MCR) Approaches for Benzo[h]chromen-4-one Systems
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules from simple starting materials in a single step, thereby adhering to the principles of green chemistry by minimizing waste and energy consumption. While direct MCRs for the synthesis of 2-pyridin-4-yl-benzo[h]chromen-4-one are not extensively reported, analogous reactions for related benzo[h]chromene derivatives provide a foundational understanding of this strategy.
A common MCR approach for the synthesis of 2-amino-4-aryl-4H-benzo[h]chromene derivatives involves the condensation of 1-naphthol (B170400), an aromatic aldehyde, and a compound containing an active methylene (B1212753) group, such as malononitrile. researchgate.netresearchgate.net These reactions are often carried out under microwave irradiation to accelerate the reaction rate and improve yields. researchgate.net The choice of catalyst is crucial, with bases like piperidine (B6355638) or heterogeneous catalysts such as Mg-Al hydrotalcite being employed. researchgate.netresearchgate.net
A plausible, though not explicitly documented, MCR strategy for the target molecule could involve the reaction of 1-naphthol, 4-pyridinecarboxaldehyde (B46228), and a suitable three-carbon synthon that can lead to the formation of the pyranone ring.
Catalytic and Green Chemistry Methodologies in Benzo[h]chromen-4-one Synthesis
The development of catalytic and green chemistry methodologies has revolutionized the synthesis of chromen-4-one derivatives, offering milder reaction conditions, higher yields, and improved selectivity.
Wittig Reaction-Based Cyclizations in Chromone (B188151) Synthesis
The Wittig reaction, a cornerstone of alkene synthesis, can be ingeniously adapted for the intramolecular cyclization to form the chromone ring. This approach typically involves the reaction of a phosphorus ylide with a suitably substituted ortho-hydroxyaryl ketone or ester. While specific examples for this compound are scarce, the general principle offers a viable synthetic route. An intramolecular Wittig reaction could be envisioned from a precursor containing a triphenylphosphonium ylide and an ester group appropriately positioned on a naphthalene (B1677914) scaffold. organic-chemistry.orgmasterorganicchemistry.com
Lewis Acid and Brønsted Acid Catalysis
A plethora of Lewis and Brønsted acids have been employed to catalyze the synthesis of chromen-4-one and its derivatives, each offering distinct advantages in terms of reactivity and selectivity.
Amberlyst®15: This strongly acidic ion-exchange resin serves as a heterogeneous and recyclable catalyst for various organic transformations, including the synthesis of chromene derivatives. um.edu.mtum.edu.mtresearchgate.net Its use aligns with green chemistry principles by simplifying catalyst removal and reuse. While direct application to this compound is not detailed in the available literature, its effectiveness in related cyclizations suggests its potential.
POCl3: Phosphorus oxychloride is a versatile reagent in organic synthesis, often used as a dehydrating and cyclizing agent. researchgate.netresearchgate.net In the context of chromone synthesis, it can facilitate the Vilsmeier-Haack reaction to introduce a formyl group, a key intermediate for further elaboration, or it can directly promote cyclization of precursor molecules. researchgate.net
BiCl3/RuCl3: Bismuth(III) chloride and Ruthenium(III) chloride are Lewis acids that have been explored as catalysts in various organic reactions. Their potential application in the synthesis of benzo[h]chromen-4-ones would likely involve the activation of carbonyl groups or other functional groups to facilitate cyclization.
TsOH: p-Toluenesulfonic acid is a widely used strong Brønsted acid catalyst. It has been shown to be effective in the synthesis of 2-arylsubstituted benzimidazoles, a reaction that shares mechanistic similarities with certain strategies for chromone synthesis. researchgate.netsemanticscholar.org An acid-catalyzed condensation of a 1,3-dicarbonyl compound derived from 1-naphthol with 4-pyridinecarboxaldehyde could be a potential route.
SnCl2·2H2O: Tin(II) chloride dihydrate is a mild Lewis acid that has found application as a catalyst in various organic transformations. Its role in the synthesis of benzo[h]chromen-4-ones would likely be to activate substrates for cyclization under relatively gentle conditions.
MgO: Magnesium oxide, particularly in its nanocrystalline form, has emerged as an efficient and environmentally benign heterogeneous catalyst for the synthesis of 2-amino-4H-chromenes. researchgate.netresearchgate.netlookchem.comnih.gov Its basic nature can be exploited to promote condensation and cyclization reactions.
| Catalyst | Type | Key Features | Potential Application in Benzo[h]chromen-4-one Synthesis |
| Amberlyst®15 | Heterogeneous Brønsted Acid | Reusable, green catalyst. | Cyclization of precursor molecules. |
| POCl3 | Lewis Acid/Dehydrating Agent | Vilsmeier-Haack reaction, cyclization. | Formylation and subsequent cyclization. |
| BiCl3/RuCl3 | Lewis Acid | Activation of functional groups. | Catalysis of cyclization reactions. |
| TsOH | Brønsted Acid | Strong acid catalyst. | Condensation and cyclization reactions. |
| SnCl2·2H2O | Lewis Acid | Mild catalyst. | Cyclization under gentle conditions. |
| MgO | Heterogeneous Base | Green, efficient catalyst. | Base-catalyzed condensation and cyclization. |
Transition Metal-Free Oxidative Cyclizations for Chromen-4-ones
Emerging Methodologies for Benzo[h]chromen-4-one Ring Construction
The quest for novel and more efficient synthetic methods is a continuous endeavor in organic chemistry. Emerging methodologies are constantly being developed to address the challenges associated with the synthesis of complex molecules.
Photooxidative Cyclization Techniques
Photochemistry offers a unique and powerful tool for the construction of chemical bonds. Photooxidative cyclization, in particular, can be a mild and selective method for the synthesis of heterocyclic compounds. This approach typically involves the use of a photosensitizer and an oxidant to generate a reactive intermediate that undergoes cyclization. The cyclization of chalcones to flavanones, a related class of compounds, can be initiated by photochemical methods. nih.govresearchgate.net The application of such techniques to the synthesis of this compound from a corresponding chalcone (B49325) precursor represents an exciting and underexplored area of research.
Intramolecular Condensation and Cyclization Reactions
Intramolecular condensation and cyclization reactions are powerful strategies for the synthesis of the chromen-4-one ring system. These methods involve the formation of a key carbon-oxygen bond to close the pyranone ring, typically starting from a suitably substituted phenolic precursor. Two prominent examples of such strategies are the Baker-Venkataraman rearrangement followed by cyclodehydration and the intramolecular Wittig reaction.
Baker-Venkataraman Rearrangement and Cyclization:
A cornerstone in chromone synthesis, this method involves two distinct steps. The first is the Baker-Venkataraman rearrangement, where a 2-acyloxyacetophenone undergoes a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone. wikipedia.orgalfa-chemistry.com For the synthesis of benzo[h]chromen-4-ones, the starting material would be an O-acylated 1-hydroxy-2-acetonaphthone. The mechanism involves the formation of an enolate which then attacks the ester carbonyl, leading to a rearranged 1,3-diketone intermediate after protonation. wikipedia.org
The second step is an acid-catalyzed intramolecular condensation (cyclodehydration) of the 1,3-diketone. wikipedia.org This reaction eliminates a molecule of water to form the stable, aromatic pyran-4-one ring, thus completing the benzo[h]chromen-4-one scaffold. This classical approach remains highly effective for creating the core structure of flavones and chromones. wikipedia.orgorganic-chemistry.org
Intramolecular Wittig Reaction:
A more modern approach involves an intramolecular Wittig reaction to construct the chromen-4-one ring. organic-chemistry.orgcapes.gov.br This strategy typically begins with the silyl (B83357) ester of an O-acylsalicylic acid (or a naphthoic acid equivalent for the benzo[h] series). organic-chemistry.org This precursor reacts with a phosphorus ylide, such as (trimethylsilyl)methylenetriphenylphosphorane, to generate an acylphosphorane intermediate in situ. organic-chemistry.orgcapes.gov.br This intermediate then undergoes a spontaneous intramolecular Wittig cyclization, where the ylide attacks the ester carbonyl to form the pyranone ring and triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.org This one-pot method is valued for its efficiency and often proceeds in good to excellent yields under relatively mild conditions. organic-chemistry.org
| Reaction Name | Key Precursor | Key Intermediate | Conditions | Primary Advantage |
|---|---|---|---|---|
| Baker-Venkataraman Rearrangement & Cyclization | O-acylated 1-hydroxy-2-acetonaphthone | 1,3-Diketone | 1. Base (e.g., KOH, NaH) 2. Acid (for cyclization) | Classic, reliable method for chromone and flavone (B191248) synthesis. wikipedia.org |
| Intramolecular Wittig Reaction | Silyl ester of O-acyl-1-hydroxy-2-naphthoic acid | Acylphosphorane | Phosphorus ylide | Efficient one-pot synthesis with high yields under mild conditions. organic-chemistry.org |
Arylamine-Catalyzed Mannich Cyclization Cascade Reactions
Organocatalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. One notable example is the arylamine-catalyzed cascade reaction for the synthesis of benzo[h]chromene derivatives. nih.gov While this specific methodology, as documented in the literature, leads to the formation of the related 2H-benzo[h]chromene scaffold rather than the benzo[h]chromen-4-one core, its mechanistic principles and innovative use of cascade reactions are highly relevant.
This process is a Mannich-cyclization cascade that utilizes a simple arylamine, such as o-phenylenediamine, as the organocatalyst. researchgate.net The reaction typically involves the condensation of a naphthol with a trans-cinnamaldehyde derivative. nih.govmdpi.com The key feature of this method is the efficient in-situ generation of an ortho-quinone methide (o-QM) intermediate, catalyzed by the arylamine. nih.govresearchgate.net The mild reaction conditions allow for a broad range of substrates to be used effectively. nih.gov
The proposed mechanism begins with the formation of an iminium ion from the reaction between the arylamine catalyst and the cinnamaldehyde. This is followed by a Mannich-type reaction with the naphthol. Subsequent elimination of the catalyst generates the highly reactive o-QM intermediate, which then undergoes a rapid 6π-electrocyclization, driven by re-aromatization, to furnish the final 2H-benzo[h]chromene product. researchgate.net This cascade process efficiently constructs the chromene ring in a single operation with high atom economy.
Below is a table summarizing the scope of this reaction for the synthesis of various 2H-benzo[h]chromene derivatives from 1-naphthol and substituted trans-cinnamaldehydes, highlighting the effectiveness of this arylamine-catalyzed approach. researchgate.netmdpi.com
| Entry | Aldehyde Substituent (R) | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | 2-Phenyl-2H-benzo[h]chromene | 17 | 87 |
| 2 | 2-Nitrophenyl | 2-(2-Nitrophenyl)-2H-benzo[h]chromene | 48 | 85 |
| 3 | 4-Fluorophenyl | 2-(4-Fluorophenyl)-2H-benzo[h]chromene | 46 | 83 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-2H-benzo[h]chromene | 17 | 81 |
| 5 | 2-Bromophenyl | 2-(2-Bromophenyl)-2H-benzo[h]chromene | 66 | 85 |
| 6 | 4-(N,N-dimethylamino)phenyl | 4-(2H-Benzo[h]chromen-2-yl)-N,N-dimethylaniline | 36 | 54 |
Investigating the Biological Activities and Pharmacological Profiles of 2 Pyridin 4 Yl Benzo H Chromen 4 One and Its Analogs
Anticancer and Antiproliferative Activities of Benzo[h]chromen-4-one Derivatives
Derivatives of benzo[h]chromen-4-one have demonstrated notable potential as anticancer and antiproliferative agents through various mechanisms of action.
Inhibition of Cancer Cell Growth and Colony Formation
Research has shown that certain benzo[h]chromen-4-one derivatives exhibit significant inhibitory effects on the growth of various cancer cell lines. For instance, some 2-amino and 2,7-diamino derivatives of 4H-benzo[h]chromene have been reported to possess anti-proliferative properties. Similarly, compounds such as 2-amino/acetylamino substituted 6-chloro/methoxy-4H-benzo[h]chromenes have displayed cytotoxic effects against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. One particular aminoimino derivative exhibited potent antitumor activity against all three cell lines with IC50 values of 0.45 µg/mL, 0.7 µg/mL, and 1.7 µg/mL, respectively. researchgate.net Furthermore, these compounds have been shown to significantly inhibit the invasion and migration of cancer cells, crucial processes in tumor metastasis. researchgate.net
Cell Cycle Modulation and Arrest (e.g., S and G2/M Phase Arrest)
A key mechanism through which benzo[h]chromen-4-one derivatives exert their anticancer effects is by modulating the cell cycle, leading to arrest at specific phases and subsequent apoptosis. Studies have demonstrated that potent cytotoxic benzo[h]chromene derivatives can induce cell cycle arrest at the S and G2/M phases in cancer cells. researchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. For example, certain 9-amino/methyl derivatives of 7-(2,4/3,4-dimethoxyphenyl)benzochromenopyrimidine have been found to cause cell cycle arrest, which is linked to the induction of apoptosis, activation of caspases 3/7, DNA fragmentation, and inhibition of cell invasion and migration. nih.gov
Enzyme Inhibition Profiles and Kinase Selectivity
The anticancer activity of benzo[h]chromen-4-one derivatives is often linked to their ability to inhibit specific enzymes and kinases that are crucial for cancer cell survival and proliferation.
DNA-Dependent Protein Kinase (DNA-PK): Substituted chromen-4-ones have been identified as potent inhibitors of DNA-PK, a key enzyme in the DNA damage response pathway. Notably, 2-N-morpholino-8-dibenzofuranyl-chromen-4-one (NU7427) and 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441) were found to be excellent inhibitors with IC50 values of 40 nM and 13 nM, respectively. nih.gov Another analog, NU7026 (2-(morpholin-4-yl)-benzo[h]chromen-4-one), exhibited an IC50 of 230 nM for DNA-PK. researchgate.net
Topoisomerase II: While direct studies on 2-pyridin-4-yl-benzo[h]chromen-4-one are limited, related pyranonaphthoquinone derivatives have been shown to inhibit topoisomerase II, a critical enzyme for DNA replication and repair. nih.gov Dihydroxylated 2,6-diphenyl-4-aryl pyridines have also demonstrated significant topoisomerase II inhibitory activity, suggesting that the pyridine (B92270) moiety can contribute to this mechanism. nih.gov
Cyclooxygenase-2 (COX-2): A series of 2-phenyl-4H-chromen-4-one derivatives have been developed as selective COX-2 inhibitors. One such derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, was identified as a potent COX-2 inhibitor with an IC50 of 0.07 μM and a high selectivity index. nih.gov
Epidermal Growth Factor Receptor (EGFR): The pyridine scaffold is a known pharmacophore in many EGFR inhibitors. Studies on 2-amino-4-(1,2,4-triazol)pyridine and 4,6-disubstituted pyrido[3,4-d]pyrimidine (B3350098) derivatives have shown potent EGFR inhibitory activity, suggesting that the 2-pyridin-4-yl moiety in the target compound could confer similar properties. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Pyridine-containing compounds have been developed as inhibitors of VEGFR-1 and -2. nih.gov The design of these inhibitors often incorporates a pyridine ring to interact with the ATP binding domain of the kinase. dovepress.com
ATP-Binding Cassette Subfamily B Member 1 (ABCB1)/Cytochrome P450 1B1 (CYP1B1): Novel tetrahydroisoquinoline-benzo[h]chromen-4-one conjugates have been synthesized and evaluated as dual inhibitors of ABCB1 (P-glycoprotein) and CYP1B1, which are involved in multidrug resistance in cancer. One of the lead compounds exhibited a potent MDR reversal activity with an IC50 of 0.25 μM in SW620/AD300 cells. nih.gov
| Enzyme/Kinase | Compound/Analog | IC50/Activity |
|---|---|---|
| DNA-PK | 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441) | 13 nM |
| DNA-PK | 2-N-morpholino-8-dibenzofuranyl-chromen-4-one (NU7427) | 40 nM |
| DNA-PK | 2-(morpholin-4-yl)-benzo[h]chromen-4-one (NU7026) | 230 nM |
| COX-2 | 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 0.07 µM |
| ABCB1/CYP1B1 | Tetrahydroisoquinoline-benzo[h]chromen-4-one conjugate (A10) | 0.25 µM (MDR reversal) |
Mechanistic Insights into Antitumor Action
The primary mechanism of antitumor action for many benzo[h]chromen-4-one derivatives appears to be the induction of apoptosis, or programmed cell death. This is often a consequence of cell cycle arrest and the inhibition of critical survival pathways. Furthermore, the inhibition of DNA synthesis, either directly or through the inhibition of enzymes like topoisomerase II and DNA-PK, is a key aspect of their cytotoxic effects. The ability of these compounds to also inhibit cancer cell invasion and migration points to a multi-faceted approach to combating tumor progression. researchgate.net
Antimicrobial and Anti-infective Applications
In addition to their anticancer properties, derivatives of benzo[h]chromen-4-one have been investigated for their potential as antimicrobial agents.
Antibacterial Efficacy against Gram-positive and Gram-negative Bacteria
Various chromene and pyridine derivatives have demonstrated antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, some indolyl-4H-chromene derivatives have shown promising activity against Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative), with Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 25 µg/mL. nih.gov Other studies on 4H-chromen-4-one derivatives have also reported MIC values against various bacterial strains. researchgate.net The presence of the pyridine ring in the target compound is significant, as many pyridine derivatives are known to possess antimicrobial properties. fabad.org.tr
| Compound/Analog Class | Bacterial Strain | Gram Stain | MIC (µg/mL) |
|---|---|---|---|
| Indolyl-4H-chromene derivatives | Staphylococcus aureus | Positive | 10 - 25 |
| Escherichia coli | Negative | 10 - 25 | |
| 3-{[3-Oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivative (4c) | Staphylococcus aureus | Positive | 0.5 |
| Escherichia coli | Negative | 12.5 | |
| Chromene based azo chromophore (4b) | Staphylococcus aureus | Positive | 0.49 |
| Bacillus subtilis | Positive | 0.49 | |
| Pyridin-2-yl-carbamodithioate (4a) | Escherichia coli | Negative | 15.62 |
| Pseudomonas aeruginosa | Negative | 31.25 |
Antifungal Efficacy
The chromen-4-one nucleus is a recurring motif in a variety of natural products and synthetic compounds that exhibit significant antifungal properties. While specific studies on the antifungal efficacy of this compound are not extensively detailed in the available literature, the broader family of chromene and benzochromene derivatives has demonstrated considerable promise in this domain.
Research into various substituted chromen-4-ones has revealed that their antifungal activity is often influenced by the nature and position of substituents on the core ring structure. For instance, some derivatives of 2-phenyl-chromen-4-one have been synthesized and evaluated for their activity against various plant and human pathogenic fungi. researchgate.netresearchgate.net Similarly, novel 4(3H)-quinazolinones incorporating a chromene moiety have been synthesized and have shown activity against fungal strains like Aspergillus ochraceus. nih.gov
A study on 2H-1,4-benzoxazin-3(4H)-one derivatives, which share some structural similarities with the chromene core, demonstrated that these compounds can exhibit moderate to good antifungal activity against a range of phytopathogenic fungi. frontiersin.org Furthermore, the synthesis of 3-substituted-methylenechroman-4-ones has yielded compounds with good antifungal action against several tested fungi, with some derivatives showing minimum inhibitory concentration (MIC) values superior to standard antifungal agents like fluconazole (B54011) and amphotericin B against Microsporum gypseum. nih.gov The antifungal potential of benzo[h]chromene derivatives has also been noted, with some azo-dye-containing benzo[h]chromenes showing efficacy against Syncephalastrum racemosum. nih.gov
These findings collectively suggest that the benzo[h]chromen-4-one scaffold, as present in this compound, is a promising framework for the development of novel antifungal agents. The incorporation of a pyridine ring may further modulate this activity, a hypothesis that warrants direct investigation.
Table 1: Antifungal Activity of Selected Chromene Analogs
| Compound Class | Fungal Strain | Activity/Observation |
| 3-substituted-methylenechroman-4-ones | Microsporum gypseum | MIC values as low as 1 µg/mL, surpassing fluconazole and amphotericin B. nih.gov |
| Benzo[h]chromene based azo dyes | Syncephalastrum racemosum | Compounds 4a, 4g, and 4h were more effective than reference drugs. nih.gov |
| 2-phenyl-chromen-4-one derivatives | Various pathogenic fungi | Tested for antibacterial and antifungal activities. researchgate.net |
Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)
Tuberculosis remains a significant global health challenge, necessitating the discovery of new and effective antitubercular agents. The chromen-4-one and pyridine moieties have independently been recognized as important pharmacophores in the design of such drugs.
While direct studies on this compound against Mycobacterium tuberculosis H37Rv are not prominently available, research on related structures provides valuable insights. A series of 4H-chromen-4-one derivatives were synthesized and tested for their antitubercular activity, with one compound, 8d, showing activity against both drug-sensitive and multidrug-resistant tuberculosis. nih.gov This highlights the potential of the chromen-4-one scaffold in this therapeutic area.
The pyridine ring is a key component of several established and investigational antitubercular drugs. Studies on pyridyl and 2-hydroxyphenyl chalcones have demonstrated that pyridyl chalcones with lipophilic A-rings exhibit anti-tubercular activity in the low micromolar range against M. tuberculosis H37Rv. nih.gov Furthermore, 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against M. tuberculosis located within human macrophages. frontiersin.org The modification of the isoniazid (B1672263) structure, a cornerstone of tuberculosis treatment, to include a 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine moiety has also yielded compounds with significant in vitro anti-TB activity against the H37Rv strain. researchgate.net
These findings underscore the potential of combining the benzo[h]chromen-4-one scaffold with a pyridine substituent to create novel antitubercular agents. The synergistic effect of these two pharmacophores could lead to compounds with enhanced activity and favorable pharmacological profiles.
Table 2: Antitubercular Activity of Selected Pyridine and Chromene Analogs against M. tuberculosis H37Rv
| Compound Class | Activity/Observation |
| 4H-chromen-4-one derivatives | Compound 8d active against drug-sensitive and multidrug-resistant TB. nih.gov |
| Pyridyl chalcones | IC90 values in the low micromolar range (8.9–28 µM). nih.gov |
| 2,4-disubstituted pyridine derivatives | Significant bactericidal activity against intracellular M. tuberculosis. frontiersin.org |
| 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives | Significant in vitro anti-TB activity. researchgate.net |
Efflux Pump Inhibition for Reversal of Bacterial Multidrug Resistance (e.g., AcrB Inhibitors)
The overexpression of efflux pumps, such as AcrB in Gram-negative bacteria, is a major mechanism of multidrug resistance (MDR). Inhibiting these pumps can restore the efficacy of existing antibiotics. The benzo[h]chromene scaffold has emerged as a promising structure for the development of such inhibitors.
Several studies have focused on the design and synthesis of benzo[h]chromene derivatives as AcrB inhibitors. A series of novel benzo[h]chromene compounds were evaluated for their ability to potentiate the effects of antibiotics. nih.gov Six of these compounds were found to reduce the minimum inhibitory concentration (MIC) of at least one tested antibiotic by a minimum of four-fold. nih.gov Furthermore, some of these derivatives were capable of completely abolishing Nile Red efflux, a marker of pump activity, at a concentration of 50 μM. nih.gov
Another study focused on the structural optimization of 2H-benzo[h]chromene derivatives to target AcrB. nih.gov This research identified several compounds that synergized with tested antibacterials and specifically inhibited the AcrB efflux pump. nih.gov Molecular modeling suggested that strong π-π stacking interactions and hydrogen bond networks were key to their potent binding to AcrB. nih.gov The (3,4-dihydro-2H-benzo[h]chromen-5-yl)(morpholino)methanone core was identified as a particularly promising chemical skeleton for further development of AcrB inhibitors. nih.gov
While the specific activity of this compound as an AcrB inhibitor has not been explicitly reported, the demonstrated potential of the benzo[h]chromene core in this area strongly suggests that this compound and its analogs could be valuable candidates for further investigation as efflux pump inhibitors.
Table 3: Efflux Pump Inhibitory Activity of Benzo[h]chromene Analogs
| Compound Core | Key Finding |
| Benzo[h]chromene derivatives | Six compounds reduced antibiotic MIC by at least 4-fold. nih.gov |
| (3,4-dihydro-2H-benzo[h]chromen-5-yl)(morpholino)methanone | A promising skeleton for further development of AcrB inhibitors. nih.gov |
| 2H-benzo[h]chromene derivatives | Identified broad-spectrum and high-efficiency efflux inhibitory activity. nih.gov |
Antiprotozoal Effects (e.g., against Trypanosoma cruzi and Leishmania species)
Neglected tropical diseases such as Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species, are in urgent need of new therapeutic options. Research has indicated that benzo[h]chromene derivatives possess promising antiprotozoal activity.
A study investigating a range of benzo[h]chromene-diesters and benzo[h]chromene-triazole derivatives revealed notable activity against the epimastigote forms of T. cruzi and promastigotes of L. braziliensis and L. infantum. nih.gov Among the twenty compounds tested, four demonstrated significant antiprotozoal effects. nih.gov This suggests that the benzo[h]chromene scaffold can serve as a template for the design of novel antiprotozoal agents.
The inclusion of a pyridine ring, as seen in this compound, could potentially enhance this activity. While direct data on this specific compound is limited, the broader class of nitrogen-containing heterocyclic compounds has been extensively explored for antiprotozoal properties. The combination of the active benzo[h]chromene core with a pyridinyl substituent presents an interesting avenue for the development of new treatments for these devastating diseases.
Table 4: Antiprotozoal Activity of Benzo[h]chromene Analogs
| Compound Class | Protozoan Species | Activity/Observation |
| Benzo[h]chromene-diesters and -triazole derivatives | Trypanosoma cruzi (epimastigotes) | Four out of twenty compounds showed notable activity. nih.gov |
| Benzo[h]chromene-diesters and -triazole derivatives | Leishmania braziliensis (promastigotes) | Four out of twenty compounds showed notable activity. nih.gov |
| Benzo[h]chromene-diesters and -triazole derivatives | Leishmania infantum (promastigotes) | Four out of twenty compounds showed notable activity. nih.gov |
Specific Ion Channel Modulatory Activity: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation by this compound
Cystic fibrosis is a genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel. Modulators of CFTR function, including potentiators that enhance channel opening, are a key therapeutic strategy. While there is no direct evidence of this compound acting as a CFTR potentiator, research on structurally related compounds suggests the potential of the chromene scaffold in this context.
The discovery of a highly potent series of CFTR correctors based on a 3,4-dihydro-2H-chromen-2-yl)benzoic acid scaffold has been reported. nih.govacs.org These correctors aim to increase the amount of CFTR protein at the cell surface. Potentiators, on the other hand, work to improve the function of the CFTR channels that are present. The development of both types of modulators is crucial for treating cystic fibrosis. The structural similarity of the benzo[h]chromen-4-one core to these active CFTR modulators suggests that it could be a viable starting point for the design of novel potentiators. The electronic and steric properties of the pyridin-4-yl substituent would likely play a significant role in any potential interaction with the CFTR protein. Further investigation is required to determine if this compound or its analogs can indeed function as CFTR potentiators.
Other Significant Pharmacological Activities of Chromen-4-one and Benzo[h]chromen-4-one Derivatives
Beyond the specific activities detailed above, the chromen-4-one and benzo[h]chromen-4-one skeletons are associated with a broad spectrum of other pharmacological properties.
The chromen-4-one scaffold is a common feature in many flavonoids, which are well-known for their anti-inflammatory and antiviral activities. nih.gov This has prompted research into synthetic chromen-4-one derivatives for these properties.
Studies on 4H-chromen-4-one containing flavonoids have indicated their potential as anti-inflammatory agents. nih.gov This has been hypothesized to be beneficial in conditions such as COVID-19, where high levels of pro-inflammatory cytokines are present. nih.gov Furthermore, a series of novel 2-phenyl-4H-chromen-4-one compounds were designed and synthesized, with one compound demonstrating the ability to downregulate the expression of inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway. researchgate.net
In terms of antiviral activity, 4H-chromen-4-one scaffolds have been shown to exhibit good antiviral effects, interfering with the replication cycle of both RNA and DNA viruses. nih.gov While specific antiviral data for this compound is not available, the established antiviral profile of the broader chromen-4-one class suggests that this is a promising area for future research.
Table 5: Anti-inflammatory and Antiviral Properties of Chromen-4-one Analogs
| Compound Class | Biological Activity | Mechanism/Observation |
| 4H-chromen-4-one containing flavonoids | Anti-inflammatory | Potential to reduce pro-inflammatory cytokines. nih.gov |
| 2-phenyl-4H-chromen-4-one derivatives | Anti-inflammatory | Downregulation of NO, IL-6, and TNF-α via TLR4/MAPK pathway inhibition. researchgate.net |
| 4H-chromen-4-one scaffolds | Antiviral | Interference with RNA and DNA virus replication. nih.gov |
Antioxidant Capacity and Radical Scavenging Activities
The benzo[h]chromen-4-one scaffold, a core component of this compound, is recognized as an important pharmacophore associated with a wide range of pharmacological activities, including antioxidant effects. nih.gov Chromene and its derivatives are known to possess excellent biological applications, such as antioxidant and anti-inflammatory activities. biointerfaceresearch.com The antioxidant potential of this class of compounds is often attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of various diseases linked to oxidative stress. researchgate.netnih.gov
Research into various chromen-4-one derivatives has demonstrated their capacity to act as potent radical scavengers. researchgate.net The antioxidant activity is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. biointerfaceresearch.comeco-vector.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically, with a color change from violet to yellow indicating scavenging activity. biointerfaceresearch.comrsc.org
Studies on various analogs have provided insights into their structure-activity relationships. For instance, a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives were synthesized and showed significant activity against the DPPH radical, confirming their antiradical properties. eco-vector.com Similarly, other synthesized 4H-chromene derivatives have shown good antioxidant activity when compared to standard antioxidants like ascorbic acid. biointerfaceresearch.com The investigation of various 4H-pyran derivatives, which share a core structural motif with chromenes, also revealed promising free radical scavenging activities, with some compounds exhibiting lower IC50 values than the standard butylated hydroxytoluene (BHT). mdpi.com
Table 1: DPPH Radical Scavenging Activity of Selected Chromene Analogs
Peroxisome Proliferator-Activated Receptor (PPAR) Alpha and Gamma Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. medchemexpress.comnih.gov This family includes three subtypes: PPARα, PPARγ, and PPARβ/δ. medchemexpress.comnih.gov These receptors play critical roles in regulating energy homeostasis, lipid metabolism, inflammation, and cellular differentiation. nih.govnih.gov PPARs function by forming a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.govmdpi.com
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle, where it primarily regulates lipid and lipoprotein metabolism. nih.gov PPARγ is most abundant in adipose tissue and is a key regulator of adipogenesis, glucose metabolism, and insulin (B600854) sensitivity. nih.govnih.gov Consequently, agonists of these receptors have significant therapeutic potential. For instance, PPARα agonists like fibrates are used to treat dyslipidemia, while PPARγ agonists, such as thiazolidinediones, are used as insulin sensitizers in the management of type 2 diabetes. nih.gov Dual agonists that can activate both PPARα and PPARγ are of particular interest as they may offer a comprehensive treatment for metabolic syndrome by simultaneously addressing dyslipidemia and hyperglycemia. nih.govacs.org
The benzopyran-4-one moiety, which forms the core structure of this compound, has been identified as a key pharmacophore for novel dual PPARα and PPARγ agonists. acs.org A structure-driven design approach has led to the synthesis and evaluation of various 7-hydroxy-benzopyran-4-one derivatives, including flavones and isoflavones. acs.org These compounds exhibit structural similarities to the core structures of both fibrate and thiazolidinedione drugs. acs.org Screening of a library of these analogs identified several potent dual PPARα and PPARγ agonists, suggesting that the chromene scaffold is a promising template for developing new ligands for PPAR-related disorders. acs.org The activation of PPARs by these compounds can lead to beneficial metabolic effects, supporting their potential utility in treating conditions like type 2 diabetes and metabolic syndrome. nih.govacs.org
Table 2: Activity of Selected PPAR Agonists
Structure Activity Relationship Sar Elucidation and Molecular Design
Systematic SAR Studies of Benzo[h]chromen-4-one Scaffolds
The benzo[h]chromene scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer and antimicrobial properties. mdpi.com Systematic studies have demonstrated that the core structure is a viable starting point for the development of potent bioactive molecules. Modifications across the scaffold have been explored to optimize its therapeutic potential. For instance, a series of novel benzo[h]chromene compounds were designed and synthesized to act as AcrB inhibitors, which are crucial for reversing bacterial multidrug resistance. nih.gov These studies form the foundation for understanding how structural changes influence the efficacy and target specificity of this class of compounds. The antitumor activity of various benzo[h]chromene derivatives against different cancer cell lines has been a primary focus, with research highlighting the critical nature of substitutions on the core structure for cytotoxic effects. nih.govtandfonline.com
Influence of Substituent Positions and Heterocyclic Moieties on Biological Activity
The biological profile of benzo[h]chromen-4-one derivatives is profoundly influenced by the nature, position, and orientation of various substituents and appended heterocyclic systems.
The 2- and 3-positions of the benzo[h]chromen-4-one core are critical hotspots for derivatization to modulate biological activity. SAR studies have shown that introducing different functional groups at these positions can lead to significant variations in potency. For example, the introduction of an amino group at the 2-position and a cyano group at the 3-position has been a common strategy in the synthesis of anticancer agents. nih.gov
One study systematically explored the effects of substituents at the 2-position, revealing that moieties such as -NHAc, -N=CHNH2, and -NAc2 conferred potent activity against MCF-7 cancer cells. mdpi.com The conversion of a 2-amino group to an N-acetyl derivative (e.g., N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)acetamide) was shown to yield promising anticancer activity. tandfonline.com These findings underscore the importance of the substituent's electronic and steric properties at the 2-position in governing the molecule's interaction with its biological target.
Table 1: Effect of Substituents at the 2-Position of Benzo[h]chromene Derivatives on Anticancer Activity Note: This table is a representative example based on findings in the literature; specific activity values can vary based on the assay and cell line used.
| Compound Class | Substituent at C2-Position | Observed Biological Effect | Reference |
| 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile | Amino (-NH2) | Baseline anticancer activity | mdpi.com |
| N-acetyl derivative | Acetylamino (-NHCOCH3) | Enhanced anticancer activity | tandfonline.com |
| Schiff base derivative | Imino (-N=CH-Ar) | Potent anticancer activity | mdpi.com |
| Diacetyl derivative | Diacetylamino (-N(COCH3)2) | Potent anticancer activity | mdpi.com |
Lipophilicity is another crucial parameter governing the potency of these compounds. nih.gov Studies on related benzo[f]chromene derivatives have shown that incorporating lipophilic, electron-withdrawing groups, such as halogens, can substantially enhance antiproliferative activity. nih.gov This suggests that increased lipophilicity may improve membrane permeability or enhance binding to hydrophobic pockets within a target protein. The strategic placement of hydrophobic moieties is a key consideration in the design of new, more potent benzo[h]chromen-4-one analogs. mdpi.com
The pyridine (B92270) ring is a cornerstone heterocycle in drug discovery, valued for its diverse pharmacological activities and its ability to engage in various non-covalent interactions. researchgate.netnih.govnih.gov Its presence in a molecule can significantly influence properties like solubility, metabolic stability, and target binding affinity.
In the specific case of 2-Pyridin-4-yl-benzo[h]chromen-4-one, the pyridine moiety at the 2-position is expected to play a pivotal role in defining its biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its receptor. nih.gov Furthermore, the aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein's active site. nih.gov
SAR studies on other pyridine-containing scaffolds have consistently shown that the position of the nitrogen atom and the substitution pattern on the ring are critical for activity. researchgate.netnih.gov For this compound, the placement of the nitrogen at the 4-position of the pyridine ring dictates its vector for potential hydrogen bonding, distinguishing it from 2- or 3-pyridyl isomers. This specific arrangement can be crucial for achieving selectivity towards a particular biological target. The combination of the planar benzo[h]chromen-4-one core with the versatile pyridine ring creates a molecule with a high potential for potent and specific biological interactions. mdpi.commdpi.com
Design Principles for Enhanced Efficacy, Selectivity, and Overcoming Drug Resistance
The elucidation of SAR for the benzo[h]chromen-4-one scaffold provides a clear roadmap for the rational design of new derivatives with improved therapeutic profiles. Key design principles include:
Targeted Functionalization: Based on SAR data, specific positions on the benzo[h]chromen-4-one core, particularly the 2- and 3-positions, can be targeted for modification. Introducing groups known to enhance activity, such as hydrogen bond donors/acceptors or specific heterocyclic rings, can lead to more potent compounds. researchgate.net
Scaffold Hopping and Hybridization: Replacing or combining the benzo[h]chromen-4-one core with other privileged scaffolds is a valid strategy to discover novel inhibitors with enhanced potency or improved pharmacokinetic properties. nih.gov For example, creating hybrids that incorporate features of other known inhibitors can lead to multi-target agents or compounds with novel mechanisms of action.
Modulation of Physicochemical Properties: Fine-tuning properties like lipophilicity and solubility is essential. The introduction of halogen atoms or small alkyl groups can increase lipophilicity to enhance membrane permeability or hydrophobic interactions, while polar groups can be added to improve solubility. nih.govnih.gov
Overcoming Drug Resistance: In indications like cancer and infectious diseases, drug resistance is a major challenge. Designing derivatives that target resistance mechanisms, such as efflux pumps, is a critical strategy. Benzo[h]chromene derivatives have been specifically investigated as efflux pump inhibitors, demonstrating their potential to re-sensitize resistant cells to existing antibiotics. nih.gov Further modifications to the this compound structure could be guided by the goal of inhibiting specific resistance-conferring proteins.
By integrating these design principles, medicinal chemists can systematically optimize the this compound scaffold to develop next-generation therapeutic agents with enhanced efficacy, improved selectivity, and the ability to overcome clinical drug resistance.
Computational Chemistry and Spectroscopic Characterization for Mechanistic Understanding
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies
DFT and its time-dependent extension, TDDFT, are powerful quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules.
This type of analysis begins with optimizing the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, key electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.netschrodinger.com A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. nih.gov The spatial distribution of these frontier orbitals helps to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. researchgate.net
TDDFT calculations are employed to predict the electronic absorption spectra (UV/Vis) of a molecule. researchgate.nettandfonline.com By calculating the energies of electronic transitions from the ground state to various excited states, researchers can forecast the wavelengths at which the molecule will absorb light. These theoretical predictions are often compared with experimental spectra to validate the computational model. researchgate.net Furthermore, these methods can be used to study photophysical properties, including fluorescence and the influence of solvent polarity on the absorption and emission spectra (solvatochromism). researchgate.net
Molecular Docking and Dynamics Simulations in Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.
Docking algorithms explore various possible binding poses of a ligand within the active site of a protein. nih.govmdpi.com The poses are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol). lew.ro Lower binding energy scores typically indicate a more stable protein-ligand complex and higher binding affinity. nih.gov This method is crucial in drug discovery for screening potential drug candidates. nih.gov
Post-docking analysis identifies the specific interactions that stabilize the ligand in the protein's active site, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Calculating the interaction energy provides a quantitative measure of the binding strength. nih.gov This can be broken down into contributions from different energy components, like electrostatic and van der Waals energies, to understand the driving forces behind the binding. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, topological, electronic, etc.) that correlate with activity, a predictive model can be built. nih.gov This model can then be used to estimate the biological activity of new, untested compounds, thereby guiding the design and synthesis of more potent molecules and reducing the need for extensive experimental screening. nih.govnih.gov
While these computational and spectroscopic methods are standard in chemical research, their specific application to 2-Pyridin-4-yl-benzo[h]chromen-4-one has not been detailed in the available literature. Therefore, no specific data tables or detailed research findings for this compound can be provided.
X-ray Crystallography for Precise Structural Elucidation
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional architecture of a molecule in the solid state. This technique provides definitive data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and the spatial arrangement of its constituent atoms. Such information is fundamental for a complete understanding of its chemical and physical properties and for validating the results of computational chemistry models.
While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed scientific literature, the analysis of closely related benzo[h]chromene derivatives provides a clear indication of the structural insights that would be obtained from such an investigation. mdpi.comnih.gov
Furthermore, the analysis would elucidate the crystal packing arrangement, revealing the network of non-covalent interactions that stabilize the crystal lattice. These interactions could include π-π stacking between the aromatic rings of adjacent molecules, as well as potential C-H···O or C-H···N hydrogen bonds. In related structures, such as 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, molecules have been observed to form distinct patterns, like inversion dimers, through intermolecular hydrogen bonds. nih.gov Understanding these packing motifs is crucial for rationalizing solid-state properties such as melting point, solubility, and polymorphism.
The data obtained from a successful crystallographic experiment would be presented in detailed tables, summarizing the key parameters of the crystal structure.
Table 1: Hypothetical Crystallographic Data for this compound (Note: Data is illustrative of the parameters that would be determined, as a published structure is not currently available.)
| Parameter | Value |
| Empirical Formula | C₁₈H₁₁NO₂ |
| Formula Weight | 273.29 |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Calculated Density (g/cm³) | Not Available |
Table 2: Key Structural Parameters (Expected) (Note: This table illustrates the type of detailed geometric information that X-ray crystallography provides.)
| Measurement | Description | Expected Finding |
| Dihedral Angle | Angle between the benzo[h]chromene plane and the pyridine (B92270) ring plane. | A non-zero angle, indicating a twisted conformation. |
| Planarity | Deviation of atoms from the mean plane of the benzo[h]chromene core. | The fused ring system would be largely planar. |
| Intermolecular Interactions | Short contacts between adjacent molecules in the crystal lattice. | Potential for π-π stacking and C-H···O/N interactions. |
Applications and Future Directions in Drug Discovery
2-Pyridin-4-yl-benzo[h]chromen-4-one as a Lead Compound for Cystic Fibrosis Therapy
Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. nih.gov This gene is responsible for producing the CFTR protein, an ion channel that regulates the movement of chloride and water across cell membranes. nih.gov Defective CFTR protein function leads to the production of thick, sticky mucus, primarily affecting the lungs and digestive system. nih.govmdpi.com
Therapeutic strategies for CF have increasingly focused on CFTR modulators, which are drugs designed to correct the function of the faulty protein. cff.org These modulators are broadly categorized as "correctors," which help the misfolded CFTR protein reach the cell surface, and "potentiators," which enhance the opening of the CFTR channel once it is at the surface. cff.orgnih.gov
In the search for novel CFTR activators, a lead-based combinatorial synthesis and screening effort identified this compound (also referred to as UCCF-029) as a potent CFTR activator. researchgate.net The screening, conducted using Fisher rat thyroid cells expressing CFTR, measured the ability of compounds to stimulate iodide influx, a proxy for CFTR channel activity. researchgate.net Among the various heterocyclic compounds tested, the 7,8-benzoflavone class, to which this compound belongs, proved to be effective CFTR activators. researchgate.net This discovery established the compound as a valuable lead for developing new potentiator drugs for cystic fibrosis therapy. researchgate.netscbt.com
Development of Novel Benzo[h]chromen-4-one Analogs as Therapeutic Agents
The versatile benzo[h]chromene scaffold has been extensively modified to develop novel analogs with a broad spectrum of therapeutic activities, particularly in oncology. Researchers have synthesized and evaluated numerous derivatives, demonstrating the scaffold's potential against various human cancer cell lines.
These investigations have shown that modifications at different positions on the benzo[h]chromene ring system significantly influence cytotoxic activity. For instance, the introduction of specific halogen groups and alterations affecting the molecule's lipophilicity have been shown to enhance antitumor effects. researchgate.net The chromene moiety itself is considered crucial for the high cytotoxicity observed in some analogs against human glioblastoma cells. researchgate.netajol.info Several studies have focused on establishing clear structure-activity relationships (SAR) to guide the rational design of more potent compounds. nih.gov This has led to the identification of derivatives that induce cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways in cancer cells. nih.gov
The therapeutic potential of these analogs extends beyond cancer, with studies exploring their efficacy against protozoal and mycobacterial infections. nih.gov The table below summarizes selected research findings on various benzo[h]chromene analogs.
| Analog Class/Derivative | Therapeutic Area | Key Research Findings | Source(s) |
|---|---|---|---|
| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives | Anticancer | Showed promising activity against human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest and apoptosis. Certain analogs were selected by the National Cancer Institute for advanced testing. | nih.govtandfonline.com |
| Halogenated 2-amino-4H-benzo[h]chromene derivatives | Anticancer | Demonstrated significant cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. Antitumor activity was linked to the lipophilicity and specific halogen substitutions. | researchgate.net |
| Benzo[h]chromeno[2,3-d]pyrimidine derivatives | Anticancer | Exhibited remarkable inhibitory effects on the growth of breast, colon, and liver cancer cell lines, with activity influenced by the lipophilicity of substituents. | nih.gov |
| 2-amino-5,6-dihydro-8-methoxy-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | Anticancer | Displayed highly significant cytotoxic effects against U373 human glioblastoma cells, suggesting the chromene moiety is key to its activity. | ajol.info |
| Benzo[h]chromene-triazole derivatives | Antiprotozoal & Antimycobacterial | Synthesized and tested against Trypanosoma cruzi, Leishmania species, and Mycobacterium species, demonstrating the scaffold's potential for treating infectious diseases. | nih.gov |
Potential for Multitarget Drug Design and Combination Therapies
The traditional "one drug, one target" approach to drug discovery is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. nih.gov This has led to a growing interest in multi-target drug design, where a single molecule is engineered to interact with multiple biological targets simultaneously. nih.govmdpi.com The benzo[h]chromene scaffold is a promising candidate for this approach due to its demonstrated ability to yield derivatives with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net
The capacity of benzo[h]chromene analogs to modulate multiple cellular pathways is a key attribute for multi-target design. For example, certain derivatives have been shown to trigger apoptosis in cancer cells by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. nih.gov This inherent ability to engage multiple cell death mechanisms makes the scaffold an attractive starting point for developing integrated anticancer agents.
Furthermore, the potent cytotoxic effects of benzo[h]chromene derivatives make them suitable candidates for use in combination therapies. Combining these novel agents with existing chemotherapeutic drugs could offer a synergistic effect, potentially enhancing treatment efficacy and overcoming multidrug resistance (MDR), a major obstacle in cancer therapy. nih.gov The development of benzo[h]chromene analogs that can also inhibit MDR-associated proteins, such as P-glycoprotein, represents a particularly promising strategy for combination treatments. nih.gov
Challenges and Opportunities in Benzo[h]chromen-4-one Research and Development
Despite the significant therapeutic promise of the benzo[h]chromen-4-one scaffold, its journey from a promising lead compound to a clinically approved drug faces several challenges and offers numerous opportunities.
Challenges:
Target Specificity and Off-Target Effects: The broad biological activity of the benzo[h]chromene core, while an advantage for multi-target design, presents a challenge in developing highly specific agents. Ensuring that a drug candidate interacts potently with its intended target without causing adverse effects through off-target interactions is a critical hurdle in the development process.
Pharmacokinetics and Bioavailability: A compound that shows high potency in laboratory assays may not be effective in the human body due to poor pharmacokinetic properties, such as low absorption, rapid metabolism, or poor distribution to the target tissue. Optimizing the "drug-like" properties of benzo[h]chromene analogs to ensure adequate bioavailability and a favorable metabolic profile is essential. acs.org
Drug Resistance: Cancer cells can develop resistance to therapeutic agents, a phenomenon known as multidrug resistance (MDR), which is a primary cause of treatment failure. nih.govnih.gov While some benzo[h]chromene derivatives are being explored to counter this, overcoming resistance remains a persistent challenge for any new anticancer agent.
Opportunities:
Broad Therapeutic Versatility: The proven ability of the benzo[h]chromene scaffold to serve as a basis for agents targeting a wide range of diseases—from cystic fibrosis to cancer and infectious diseases—represents a major opportunity. researchgate.netnih.gov This versatility allows for the exploration of this chemical space for numerous unmet medical needs.
Platform for Combinatorial Chemistry: The discovery of the lead CFTR activator was facilitated by screening combinatorial libraries. researchgate.net The benzo[h]chromene structure is well-suited for such synthetic approaches, enabling the rapid generation and screening of thousands of analogs to identify molecules with optimized potency and specificity.
Advancing Precision Medicine: The identification of this compound as a CFTR modulator exemplifies the potential of this scaffold in the field of precision medicine. nih.gov By designing molecules that target the specific molecular defects underlying a disease, researchers can develop more effective and personalized therapies.
Overcoming Multidrug Resistance: The development of benzo[h]chromene derivatives that can inhibit P-glycoprotein and other MDR mechanisms presents a significant opportunity to create drugs that can treat resistant cancers, potentially resensitizing them to existing therapies. nih.govnih.gov
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-Pyridin-4-yl-benzo[h]chromen-4-one?
The synthesis often involves Claisen-Schmidt condensation reactions, which are widely used for chromen-4-one derivatives. Key steps include:
- Cyclization of a chalcone precursor under acidic or basic conditions.
- Optimization of reaction parameters (e.g., temperature, solvent, catalyst) to improve yield.
- Characterization via UV, IR, NMR, and mass spectrometry to confirm structural integrity . Example protocol: A chalcone intermediate is formed by condensing 2-hydroxyacetophenone with a pyridine-4-carbaldehyde derivative, followed by cyclization using sulfuric acid.
Q. How is the structural identity of this compound validated experimentally?
Structural validation typically combines:
- Spectroscopic techniques :
- 1H NMR : Peaks at δ 5.4–5.5 ppm (2-H of chromen-4-one) and aromatic protons (δ 6.9–7.6 ppm) .
- IR : A strong C=O stretch near 1680 cm⁻¹ .
Q. What are the primary biological targets associated with this compound?
The compound is identified as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator, enhancing chloride transport by increasing channel activity. Methodological validation includes:
- Electrophysiological assays : Measuring chloride currents in CFTR-expressing cells (e.g., HEK293).
- Dose-response curves : Quantifying EC₅₀ values for potency comparisons .
Advanced Research Questions
Q. How do structural modifications of the chromen-4-one scaffold influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Substituent effects :
Q. What experimental strategies address contradictions in reported biological activities of chromen-4-one derivatives?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HL-60 vs. HEK293) or CFTR mutants.
- Compound purity : Impurities >2% can skew results; validate via HPLC (e.g., ≥98% purity in ).
- Solubility limitations : Use DMSO stocks (<3 mg/mL) with controls for solvent effects .
- Orthogonal assays : Confirm CFTR activity with fluorescence-based membrane potential assays alongside electrophysiology .
Q. How can computational methods enhance the design of this compound analogs?
- Molecular docking : Predict binding modes to CFTR or DNA-PK using crystal structures (e.g., PDB: 5UAK for CFTR).
- DFT calculations : Optimize substituent electronic profiles for improved target affinity .
- ADMET modeling : Forecast pharmacokinetic properties (e.g., logP, metabolic stability) to prioritize analogs .
Methodological Considerations
Q. What are the best practices for evaluating this compound in cellular assays?
- Cell culture : Use CFTR-deficient (e.g., CFBE41o-) and CFTR-corrected cell lines for specificity.
- Controls : Include VX-809 (CFTR corrector) and forskolin (CFTR activator) as benchmarks .
- Data normalization : Express chloride transport as % forskolin response to minimize plate-to-plate variability .
Q. How can researchers optimize synthetic yields of chromen-4-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
